molecular formula C16H12F3NO3S3 B2668851 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034515-35-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2668851
CAS No.: 2034515-35-8
M. Wt: 419.45
InChI Key: RERGWVUHFZFAJM-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of thiophene rings and a trifluoromethoxy group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and perform a series of functional group transformations to introduce the trifluoromethoxy and benzenesulfonamide groups. Key steps may include:

    Thiophene Functionalization: Introduction of functional groups onto the thiophene rings through halogenation or metal-catalyzed coupling reactions.

    Formation of the Sulfonamide Linkage: Reaction of the functionalized thiophene with a sulfonyl chloride derivative to form the sulfonamide bond.

    Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene and benzene derivatives.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Trifluoromethoxy Compounds: Compounds such as 4-(trifluoromethoxy)aniline and 2-(trifluoromethoxy)phenol.

    Benzenesulfonamide Derivatives: Compounds like 4-aminobenzenesulfonamide and N-(2-chlorophenyl)benzenesulfonamide.

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological or electronic systems.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-12-4-1-2-6-14(12)26(21,22)20-15(11-7-9-24-10-11)13-5-3-8-25-13/h1-10,15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERGWVUHFZFAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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